molecular formula C20H21N B2495458 8-Butyl-5H,6H,11H-benzo[a]carbazole CAS No. 117766-85-5

8-Butyl-5H,6H,11H-benzo[a]carbazole

Cat. No.: B2495458
CAS No.: 117766-85-5
M. Wt: 275.395
InChI Key: GTKVFWWJWBRZEJ-UHFFFAOYSA-N
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Description

8-Butyl-5H,6H,11H-benzo[a]carbazole (CAS Number: 117766-85-5) is an organic compound with the molecular formula C20H21N and a molecular weight of 275.39 g/mol. This carbazole derivative is supplied as a high-purity material for research and development purposes. Carbazole-based structures, such as this, serve as versatile building blocks in advanced materials science. Research into related carbazole compounds highlights their significant value in the development of organic light-emitting diodes (OLEDs). Specifically, carbazole derivatives are integral in the synthesis of high-performance host materials for red and green phosphorescent OLEDs (PhOLEDs) due to their bipolar charge-transport properties and thermal stability . Furthermore, carbazole cores are utilized in the creation of novel deep-blue emitters for solution-processed OLEDs, which are critical for next-generation display technologies . Beyond optoelectronics, the carbazole scaffold is a prominent structure in medicinal chemistry. Carbazole alkaloids and their synthetic derivatives are extensively investigated for their broad biological activities. Structural modifications, such as the introduction of flexible alkyl chains, are explored to optimize the properties of these compounds for potential applications in pharmaceutical research . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-butyl-6,11-dihydro-5H-benzo[a]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N/c1-2-3-6-14-9-12-19-18(13-14)17-11-10-15-7-4-5-8-16(15)20(17)21-19/h4-5,7-9,12-13,21H,2-3,6,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTKVFWWJWBRZEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC2=C(C=C1)NC3=C2CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Theoretical and Computational Investigations of 8 Butyl 5h,6h,11h Benzo a Carbazole and Benzo a Carbazole Analogues

Electronic Structure and Molecular Orbital Theory Analysis

Theoretical investigations into the electronic structure of benzo[a]carbazole and its derivatives offer a foundational understanding of their chemical behavior. Molecular Orbital (MO) theory, particularly through computational methods like Density Functional Theory (DFT), is a powerful tool for this analysis. scholarena.comresearchgate.net

HOMO-LUMO Energy Gaps and Their Implications for Reactivity

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic properties and reactivity of a molecule. scholarena.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's chemical stability and photoelectrical characteristics. scholarena.comnankai.edu.cn

For the parent carbazole (B46965) molecule, computational studies using DFT and ab initio methods have been employed to calculate its molecular structure and electronic properties. scholarena.com The HOMO-LUMO gap is a key factor in explaining the chemical stability of the molecule. scholarena.com In a study of carbazole-based donor-acceptor compounds, DFT calculations (B3LYP/6-31G(d)//AM1/AM1) were used to determine the HOMO-LUMO gaps, which showed good agreement with experimental values derived from optical absorption spectra. nankai.edu.cn This highlights how the energy levels, particularly the LUMO, can be tuned by modifying the molecular structure, which in turn alters the energy gap. nankai.edu.cn

The introduction of substituents onto the carbazole framework can significantly influence the HOMO and LUMO energy levels. Investigations into 5,6-dihydro-11H-benzo[α]carbazole derivatives have shown that their chemical activity can be described by quantum chemical descriptors derived from the HOMO-LUMO energies, such as chemical potential and global hardness. researchgate.net For 8-Butyl-5H,6H,11H-benzo[a]carbazole, the butyl group, being an electron-donating alkyl chain, is expected to raise the energy of the HOMO level. This effect, observed in other alkyl-substituted carbazoles, would likely lead to a modest reduction in the HOMO-LUMO gap compared to the unsubstituted benzo[a]carbazole, potentially increasing its reactivity and influencing its optical properties. researchgate.net

Calculated and Experimental HOMO-LUMO Gaps for Carbazole-Based Donor-Acceptor Compounds
CompoundAcceptor MoietyCalculated Gap (eV)Experimental Gap (eV)
1Anthracene3.42N/A
2Anthracene2.50N/A
3Benzothiadiazole2.79N/A
4Benzothiadiazole2.51N/A

Data sourced from a study on carbazole-based donor-acceptor compounds, demonstrating the tunability of the HOMO-LUMO gap. nankai.edu.cn

Electron Density Distribution and Reactivity Predictions

The distribution of electron density within a molecule is fundamental to predicting its reactive sites. Regions with high electron density are susceptible to electrophilic attack, while electron-deficient regions are prone to nucleophilic attack. researchgate.net Computational methods can generate molecular electrostatic potential (MEP) maps, which visualize this electron distribution and serve as a guide for predicting reactivity. researchgate.net

For carbazole analogues, theoretical studies have been used to predict sites of chemical reactivity. For instance, the Fukui function, a descriptor derived from DFT, has been employed to predict the chemical activities of various atoms in carbazole derivatives, successfully identifying distinct nucleophilic reaction regions. researchgate.net Experimental evidence supports these theoretical predictions. The lithiation of benzo[a]carbazole, for example, occurs selectively at the 1-position on the fused benzene (B151609) ring, indicating that this site is the most acidic and reactive towards strong bases. lookchem.com This experimental finding aligns with the concept that the electronic structure dictates the regioselectivity of chemical reactions. lookchem.comrsc.org

Spectroscopic Properties Modeling (e.g., NMR, UV-Vis, Fluorescence)

Computational modeling is an invaluable tool for predicting and interpreting the spectroscopic properties of complex organic molecules. By simulating spectra, researchers can assign experimental signals to specific structural features and electronic transitions.

Prediction of Absorption and Emission Maxima

The UV-Vis and fluorescence spectra of carbazole derivatives are determined by transitions between electronic energy levels. Theoretical models can predict the wavelengths of maximum absorption (λ_max) and emission. For instance, the UV absorption spectra of carbazole and its homocyclic analogues have been studied using the atom monopole-dipole interaction (AMDI) model. nih.gov

Time-dependent density functional theory (TD-DFT) is a common method for simulating UV-Vis spectra. scholarena.com Studies on carbazole show that the choice of basis set in these calculations is crucial for achieving good agreement with experimental data. scholarena.com For various carbazole derivatives, DFT computations have been shown to be in good accordance with experimental UV-vis spectra. researchgate.net The absorption bands are typically assigned to π-π* and n-π* transitions within the conjugated system. frontiersin.org For example, in a carbazole-based fluorophore, absorption bands at 260, 310, and 330 nm were assigned to transitions involving the electron-rich carbazole moiety. frontiersin.org

Experimental Spectroscopic Data for Carbazole
Spectrum TypePeak Wavelength (nm)Solvent/Method
UV Absorption291Ethanol:Water (1:1)
UV Absorption323Ethanol:Water (1:1)
UV Absorption333Ethanol:Water (1:1)
Fluorescence Excitation323Not Specified
Fluorescence Emission351Not Specified

This table presents key experimental absorption and emission peaks for the parent carbazole compound. scholarena.comaatbio.com

Correlation of Theoretical Spectra with Experimental Data for Analogues

The validation of computational methods relies on the correlation of theoretical predictions with experimental data. For carbazole and its analogues, numerous studies have demonstrated a strong correspondence between calculated and measured spectra.

In an investigation of 4H-benzo[def]carbazole, molecular orbital techniques were used to calculate properties associated with its electronic states, and a comparison with experimental absorption and fluorescence spectra allowed for a complete assignment of the electronic transitions. rsc.org Similarly, DFT calculations of the UV spectrum of carbazole were found to fit well with experimental results, particularly when using the cc-pVDZ basis set. scholarena.com The analysis of ¹³C NMR spectra for substituted carbazoles also relies on the correlation between predicted chemical shifts and coupling constants with measured values, providing a powerful basis for structure determination. jlu.edu.cn This synergy between theory and experiment is crucial for accurately interpreting complex spectra and confirming molecular structures.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical to its function and interactions. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the potential energy surface and dynamic behavior of molecules.

For benzo[a]carbazole analogues, geometry optimization is the first step in most computational studies, often performed using DFT methods to find the lowest energy conformation. researchgate.net Conformational analysis becomes particularly important for substituted carbazoles, where bulky groups or flexible chains can lead to the existence of multiple stable conformers, such as cis/trans or syn/anti isomers, which can be in equilibrium in solution. acs.org

Preferred Conformations of the Butyl Side Chain and Dihydro-Rings

The conformational landscape of this compound is primarily dictated by the flexibility of the n-butyl group and the puckering of the dihydro-rings. While specific computational studies on the conformational analysis of this compound are not extensively available in the public domain, the behavior of the butyl side chain can be inferred from fundamental principles of organic chemistry. The butyl group, a simple alkyl chain, can adopt various conformations due to rotation around its single bonds. The most stable conformations are typically the anti-staggered ones, where the carbon backbone is extended, minimizing steric hindrance. Gauche conformations, where the chain is bent, are slightly higher in energy. The relative populations of these conformers are determined by the Boltzmann distribution at a given temperature.

The dihydro-rings of the 5H,6H,11H-benzo[a]carbazole core also contribute to the molecule's three-dimensional structure. The presence of sp3-hybridized carbon atoms in these rings allows for puckering to alleviate ring strain. Depending on the substitution pattern and the crystalline or solution environment, these rings can adopt various envelope or twist conformations. Computational studies on related carbazole derivatives have shown that the planarity of the carbazole system can be influenced by substituents, which in turn can affect their electronic and biological properties.

Energetic Landscapes and Flexibility of the Molecular Structure

The energetic landscape of this compound is a multidimensional surface that describes the potential energy of the molecule as a function of its atomic coordinates. The minima on this surface correspond to stable conformations, while the saddle points represent transition states between these conformations. The flexibility of the molecular structure is determined by the energy barriers between these minima.

Reaction Mechanism Elucidation through Computational Chemistry

Investigation of Transition States and Energy Barriers in Synthetic Pathways

Computational chemistry has become an indispensable tool for elucidating the mechanisms of complex organic reactions, including the synthesis of benzo[a]carbazoles. Theoretical studies allow for the investigation of reaction pathways, the identification of transient intermediates, and the characterization of transition states. By calculating the energy of these species, the activation energy barriers for each step in the reaction can be determined, providing a quantitative understanding of the reaction kinetics.

For the synthesis of carbazole and its benzo-annulated derivatives, several methods have been investigated computationally. These include classical methods like the Bucherer-Drechsel cyclization and modern transition-metal-catalyzed reactions. For instance, in palladium-catalyzed cyclizations, density functional theory (DFT) calculations can be used to model the oxidative addition, migratory insertion, and reductive elimination steps. These calculations can reveal the geometry of the transition states and the influence of ligands and substituents on the energy barriers, thus guiding the optimization of reaction conditions.

Modeling of Catalytic Cycles for Benzo[a]carbazole Formation

The formation of the benzo[a]carbazole skeleton often involves catalytic processes, with transition metals like palladium and gold being commonly employed. Computational modeling of the entire catalytic cycle provides a comprehensive picture of the reaction mechanism.

In a typical palladium-catalyzed synthesis of benzo[a]carbazoles, the catalytic cycle might involve the following key steps:

Oxidative addition: The active Pd(0) catalyst reacts with a starting material, for example, an aryl halide.

Carbopalladation/Aminopalladation: The resulting organopalladium species undergoes an intramolecular reaction with a tethered alkyne or amine.

Reductive elimination: The final C-C or C-N bond is formed, regenerating the Pd(0) catalyst and releasing the benzo[a]carbazole product.

Computational models can predict the feasibility of each step by calculating the associated free energy changes. These models can also explore alternative, competing pathways and explain the observed regioselectivity and stereoselectivity of the reaction. For gold-catalyzed reactions, computational studies have been instrumental in understanding the role of the metal in activating alkynes towards nucleophilic attack, a key step in many carbazole syntheses.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Interactions

Prediction of Binding Affinities to Molecular Targets (e.g., estrogen receptors)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For benzo[a]carbazole derivatives, QSAR studies have been particularly insightful in predicting their binding affinities to molecular targets such as the estrogen receptor (ER). nih.gov

A study on 5,6-dihydro 11-alkylbenzo[α]carbazole derivatives has successfully developed a QSAR model to predict their inhibitory activity against the human estrogen receptor (hER). tubitak.gov.tr The best model obtained showed a high correlation coefficient (r = 0.924) and a squared correlation coefficient (r²) of 0.854, indicating that the model can explain a significant portion of the variance in the observed biological activity. tubitak.gov.tr The key molecular descriptors identified in this model were the energy of the highest occupied molecular orbital (E-HOMO) and the heat of formation. tubitak.gov.tr This suggests that the electronic properties and thermodynamic stability of the molecules play a crucial role in their interaction with the estrogen receptor.

The predictive power of the QSAR model was further validated by a cross-validated squared correlation coefficient (Q²) of 0.755, demonstrating the robustness of the model. tubitak.gov.tr Such models are valuable tools for the rational design of new, more potent benzo[a]carbazole-based ligands with desired biological activities. By calculating the descriptors for a novel compound like this compound, its potential binding affinity to the estrogen receptor could be predicted, thus prioritizing its synthesis and experimental evaluation.

QSAR Model Parameter Value Significance
Correlation Coefficient (r)0.924Indicates a strong linear relationship between the predicted and observed activities. tubitak.gov.tr
Squared Correlation Coefficient (r²)0.85485.4% of the variance in the biological activity is explained by the model. tubitak.gov.tr
Standard Deviation (s)0.357A measure of the model's accuracy. tubitak.gov.tr
Cross-validated Squared Correlation Coefficient (Q²)0.755Demonstrates the predictive power and robustness of the model. tubitak.gov.tr

This table presents the statistical parameters of a QSAR model developed for 5,6-dihydro 11-alkylbenzo[α]carbazole derivatives and their inhibitory activity against the human estrogen receptor. tubitak.gov.tr

Advanced Applications and Potential in Materials Science and Technology

Organic Electronics and Optoelectronic Materials

The field of organic electronics has seen rapid growth, with a continuous demand for novel materials that offer improved performance and processability. Benzo[a]carbazoles, including the 8-butyl derivative, have emerged as a versatile class of compounds for these applications.

Carbazole-based materials are well-known for their excellent hole-transporting properties, which stem from the electron-rich nature of the carbazole (B46965) nitrogen atom. The fusion of a benzene (B151609) ring to the carbazole core in benzo[a]carbazoles further enhances these characteristics by extending the π-conjugated system. This extended conjugation leads to a higher highest occupied molecular orbital (HOMO) energy level, which facilitates the injection and transport of holes from the anode in electronic devices.

The introduction of an alkyl group, such as the butyl group in 8-Butyl-5H,6H,11H-benzo[a]carbazole, can further fine-tune these properties. Alkyl chains can improve the solubility of the compound, making it more compatible with solution-based processing techniques commonly used in the fabrication of organic electronic devices. Moreover, the electron-donating nature of the butyl group can further increase the HOMO level, potentially leading to improved device performance.

In the realm of display and lighting technologies, OLEDs have gained significant attention due to their high efficiency, flexibility, and vibrant colors. The performance of an OLED is critically dependent on the materials used in its various layers. Benzo[a]carbazole derivatives have shown great promise as hole-transporting materials (HTMs) in OLEDs. Their high hole mobility and suitable HOMO energy levels allow for efficient injection of holes from the anode and transport to the emissive layer, leading to improved device efficiency and stability.

Furthermore, the wide bandgap of some benzo[a]carbazole derivatives makes them suitable as host materials for phosphorescent emitters in OLEDs. By hosting the emissive guest molecules, they facilitate efficient energy transfer and prevent concentration quenching, resulting in high-performance phosphorescent OLEDs (PhOLEDs). The butyl group in this compound can enhance the morphological stability of the thin films in OLEDs, which is crucial for long-term device operation.

OFETs are fundamental building blocks of organic integrated circuits and sensors. The performance of an OFET is largely determined by the charge-carrier mobility of the organic semiconductor used as the active layer. While p-type (hole-transporting) organic semiconductors have been extensively studied, there is a continuous search for new materials with improved performance and stability.

Benzo[a]carbazole derivatives have been investigated as the active material in p-type OFETs. Their ability to form ordered molecular packing in the solid state, facilitated by intermolecular interactions, can lead to efficient charge transport. The presence of the butyl group in this compound can influence the molecular packing and thin-film morphology, which in turn affects the field-effect mobility of the OFET.

The quest for renewable energy sources has spurred intensive research in the field of organic photovoltaics (OPVs) and DSSCs. In OPVs, benzo[a]carbazole derivatives can be employed as electron-donor materials in the active layer of bulk heterojunction solar cells. Their broad absorption spectra and appropriate energy levels enable efficient light harvesting and charge separation at the donor-acceptor interface.

In DSSCs, carbazole-based dyes have been successfully used as sensitizers to absorb sunlight and inject electrons into the semiconductor electrode. The benzo[a]carbazole scaffold can be functionalized with anchoring groups and electron-withdrawing moieties to create efficient sensitizers for DSSCs. The butyl group can help to prevent dye aggregation on the semiconductor surface, which is beneficial for device performance.

Functional Polymers and Conducting Materials

The incorporation of functional units into polymer backbones is a powerful strategy to create new materials with tailored properties. The electronic and optical properties of benzo[a]carbazoles can be harnessed to develop novel functional polymers for a variety of applications.

The integration of benzo[a]carbazole moieties into the main chain or as pendant groups of polymers can lead to materials with enhanced electrical conductivity. These conducting polymers can be used in a wide range of applications, including organic electrodes, antistatic coatings, and sensors. The extended π-system of the benzo[a]carbazole unit provides a pathway for charge carriers to move along the polymer chain, resulting in improved conductivity.

The processability of these polymers can be enhanced by the presence of flexible alkyl side chains, such as the butyl group in this compound. These side chains can increase the solubility of the polymers in common organic solvents, allowing for the fabrication of thin films and devices using solution-based techniques.

Development of Carbazole-Based Organic Semiconductors

The carbazole moiety is a well-established building block in the design of organic semiconductors due to its excellent hole-transporting properties, high thermal stability, and tunable electronic structure. mdpi.com These characteristics are primarily due to the electron-rich nature of the carbazole core and its extended π-conjugated system. mdpi.com The development of organic thin-film transistors (OTFTs) and organic light-emitting diodes (OLEDs) has been significantly influenced by the incorporation of carbazole derivatives. mdpi.comnih.govnih.gov

Carbazole-based materials can be tailored for specific semiconductor applications by modifying their chemical structure. mdpi.com For instance, the introduction of different functional groups can tune the energy levels, charge carrier mobility, and luminescent properties of the resulting material. nih.govbu.edu Research into benzothiadiazole derivatives end-functionalized with carbazole has demonstrated their potential as p-channel materials in OTFTs, achieving notable carrier mobility and high current on/off ratios. nih.gov

The design of novel organic semiconductors often involves creating donor-acceptor (D-A) structures to modulate the material's optical and electronic properties. In this context, the carbazole unit typically serves as the electron donor. researchgate.net The strategic combination of carbazole with electron-accepting units allows for the fine-tuning of the material's bandgap and emission color, which is crucial for applications in full-color displays and solid-state lighting. bu.edu

Research FindingApplicationReference
Carbazole derivatives exhibit good hole transport, high thermal and electrochemical stability, and high photoluminescence quantum yield.Organic Electronics (OLEDs, Solar Cells) mdpi.com
Benzothiadiazole derivatives with carbazole end-groups show p-channel characteristics in OTFTs.Organic Thin-Film Transistors nih.gov
Single-bond linkage between benzobisoxazole and carbazole moieties can blue-shift the emission in OLEDs.Organic Light-Emitting Diodes bu.edu
Carbazole is used as a foundational unit for constructing organic luminescent materials.Organic Luminescent Materials mdpi.com

Bioimaging Applications and Fluorescent Probes

The inherent fluorescence of the carbazole scaffold makes it a valuable component in the development of probes for bioimaging and biosensing. researchgate.net Carbazole derivatives are known for their favorable photophysical properties, biocompatibility, and ability to act as effective electron donors in fluorescent systems. researchgate.net

The strong fluorescence and stability of carbazole-based compounds have been harnessed to create probes for detecting various biological analytes and for imaging cellular structures. researchgate.net For example, carbazole-based fluorescent probes have been designed for the detection of specific ions and reactive species within living cells. researchgate.net The modification of the carbazole structure allows for the development of probes with high sensitivity and selectivity for their target molecules.

Recent studies have demonstrated the use of carbazole derivatives in developing fluorescent probes for detecting cyanide (CN⁻), a highly toxic anion. nih.gov These probes, which incorporate a carbazole ring within a larger conjugated system, exhibit significant changes in their fluorescence upon binding to cyanide, enabling its detection in biological and environmental samples. nih.gov The probes have shown high selectivity and sensitivity, along with good cell permeability, making them suitable for imaging CN⁻ in living cells. nih.gov

The design of effective bioimaging agents often involves creating molecules that can specifically target and illuminate particular organelles or processes within a cell. Carbazole derivatives have been successfully incorporated into such agents. For instance, fluorescent nanoparticles containing BODIPY-carbazole dyes have been developed for lysosomal imaging in living cells. nih.gov These nanoparticles are membrane-permeable and can specifically accumulate in lysosomes, allowing for their visualization through fluorescence microscopy. nih.gov

Furthermore, imidazole-carbazole conjugates have been synthesized to act as photosensitizers for two-photon excited photodynamic therapy and fluorescence bioimaging. rsc.org These molecules exhibit strong fluorescence and can generate reactive oxygen species upon excitation, making them dual-function agents for both imaging and therapy. rsc.org The design strategy often focuses on creating a push-pull system by linking the electron-donating carbazole with an electron-accepting unit, which can enhance the molecule's photophysical properties. nih.gov

Probe DesignTarget Analyte/OrganelleKey FeatureReference
Benzoindoxazine derivatives containing carbazoleCyanide (CN⁻)High selectivity and sensitivity, cell permeability nih.gov
BODIPY-carbazole dyes encapsulated in liposomesLysosomesMembrane-permeable fluorescent nanoparticles nih.gov
Imidazole-carbazole conjugateGeneral cellular imaging and photodynamic therapyTwo-photon excitation capability rsc.org
Carbazole-fluorescein ionic nanoparticleHydrazineFRET-based ratiometric and colorimetric detection researchgate.net

Photocatalysis and Other Catalytic Roles

The redox properties of carbazole derivatives in their excited states have led to their exploration as organo-photocatalysts. These metal-free catalysts offer a more sustainable alternative to traditional heavy-metal-based photocatalysts.

Benzo[a]carbazole and its derivatives are part of a broader class of carbazole-based organo-photocatalysts that can mediate a variety of chemical transformations upon irradiation with visible light. researchgate.netresearchgate.net The photocatalytic activity of these compounds stems from their ability to absorb light and reach an excited state with enhanced redox potentials, enabling them to participate in single-electron transfer (SET) processes. organic-chemistry.org

A notable example is the development of benzoperylenocarbazole (BPC) as a potent organo-photoreductant. organic-chemistry.org With a low excited-state oxidation potential, BPC can effectively catalyze reductive coupling reactions, such as the formation of vicinal diols and diamines from carbonyls and imines, under mild conditions with low catalyst loading. organic-chemistry.org The development of such catalysts is a significant step towards more environmentally benign chemical synthesis. researchgate.net

Beyond photocatalysis, benzo[a]carbazole derivatives are involved in various catalytic organic transformations. The synthesis of the benzo[a]carbazole framework itself often relies on catalytic methods, highlighting the importance of catalysis in accessing these valuable structures. nih.govnih.gov For example, a Brønsted acidic carbonaceous material derived from rice husk has been used as a solid acid catalyst for the intramolecular cyclization to form benzo[a]carbazole derivatives. nih.govrsc.org This method represents a novel and effective approach for constructing the benzo[a]carbazole skeleton. nih.gov

Furthermore, transition metal catalysis, particularly with palladium and rhodium, has been instrumental in the synthesis and functionalization of carbazoles. acs.orgacs.org These catalytic systems enable efficient C-H activation and C-N bond formation, providing versatile routes to complex carbazole structures. acs.org Gold catalysis has also been employed in sequential reactions involving photomediated cyclization to construct benzo[a]carbazole frameworks. nih.gov

Catalyst TypeTransformationKey AdvantageReference
Benzoperylenocarbazole (BPC)Reductive pinacol/imino-pinacol couplingPotent organo-photoreductant under visible light organic-chemistry.org
Brønsted acidic carbonaceous material (AC-SO₃H)Intramolecular cyclization for benzo[a]carbazole synthesisReusable solid acid catalyst nih.govrsc.org
Rh₂(II) complexesSynthesis of carbazoles from biaryl azidesSubstoichiometric catalyst loading acs.org
Gold catalystsSequential hydroarylation and photomediated cyclizationConstruction of benzo[a]carbazole frameworks nih.gov

Biological Relevance and Mechanistic Studies Focus on Molecular Interactions

Interactions with Molecular Targets and Signaling Pathways

The biological effects of benzo[a]carbazole derivatives are rooted in their interactions with various molecular targets and their subsequent influence on critical signaling pathways. These interactions are often modulated by the specific substitution patterns on the carbazole (B46965) nucleus.

Binding Affinity to Estrogen Receptors (for benzo[a]carbazole derivatives)

A number of 11-alkylbenzo[a]carbazoles and their 5,6-dihydro counterparts, particularly those with hydroxyl groups in the aromatic rings, have been synthesized and evaluated for their ability to bind to the estrogen receptor (ER). nih.gov Research has shown that the optimal structural configuration for high ER binding affinity involves the presence of a hydroxyl group at the C-3 position and a second one at either the C-8 or C-9 position. nih.gov

The binding affinities of these benzo[a]carbazole derivatives, while slightly lower than their dihydro counterparts, are still significant, especially considering their planar structure. nih.gov The relative binding affinity (RBA) of some of these compounds is comparable to that of potent synthetic estrogens. nih.govdatapdf.com For instance, certain dihydroxy-substituted benzo[a]carbazoles exhibit strong binding to the calf uterine estrogen receptor. datapdf.com

Depending on the positioning of the oxygen-containing functional groups, these compounds can act as potent estrogens or as impeded estrogens. nih.gov In vitro studies have demonstrated that specific derivatives can inhibit the growth of estrogen receptor-positive breast cancer cells, suggesting a mode of action that involves the estrogen receptor system. nih.govdatapdf.com

CompoundSubstituentsRelative Binding Affinity (RBA) (Estradiol = 100)Reference
13b3-OH, 8-OH, 11-propyl30 nih.gov
16b3-OH, 8-OH, 11-pentyl13 nih.gov
25a3-OH, 9-OH, 11-propyl20 nih.gov

Inhibition of Enzyme Activities (e.g., topoisomerase I/II, protein kinases like PKC)

Carbazole derivatives have been identified as inhibitors of crucial cellular enzymes, including topoisomerases and protein kinases. nih.govnih.gov Human DNA topoisomerases are essential for processes like DNA replication and transcription, making them a key target in cancer therapy. nih.govtandfonline.com

Certain symmetrically substituted carbazole derivatives have demonstrated the ability to inhibit topoisomerase II (Topo II). nih.govtandfonline.com For example, 3,6-di(2-furyl)-9H-carbazole has been identified as a novel catalytic inhibitor of Topo II, showing selective inhibition of the relaxation and decatenation activities of the Topo IIα isoform with minimal effects on the IIβ isoform. nih.govsemanticscholar.org Other carbazole derivatives have been found to moderately affect the functionality of both Topo IIα and Topo IIβ. semanticscholar.org Some benzoxanthone derivatives, which share structural similarities, have also been reported to exhibit dual inhibitory activities against topoisomerase I and II. nih.gov

Furthermore, indolocarbazole derivatives have been recognized as potent inhibitors of protein kinase C (PKC). nih.gov Specifically, the indolocarbazole Gö 6976 can inhibit the Ca(2+)-dependent isozymes of PKC, namely alpha and beta 1, at nanomolar concentrations. In contrast, it shows no significant effect on the kinase activity of the Ca(2+)-independent PKC subtypes delta, epsilon, and zeta, even at micromolar concentrations. nih.gov Kinetic studies have revealed that this inhibition is competitive with respect to ATP. nih.gov

Modulation of Cellular Pathways (e.g., JAK/STAT pathway)

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade involved in cell proliferation, differentiation, apoptosis, and inflammation. mdpi.comnih.gov The ability of carbazole derivatives to target this pathway is a key mechanism behind their biological effects. mdpi.com

Research has focused on designing and synthesizing carbazole-containing compounds as inhibitors of the JAK/STAT pathway. mdpi.com For instance, a series of 9H-carbazole-1-carboxamides have been developed and evaluated as selective, ATP-competitive inhibitors of Janus kinase 2 (JAK2). mdpi.com The JAK/STAT pathway is activated by numerous cytokines and hormones, and its dysregulation is implicated in various diseases, including cancer and inflammatory conditions. mdpi.com Natural products containing the carbazole scaffold have also been shown to influence the JAK/STAT pathway, often by targeting multiple components, including JAKs and STATs. nih.gov

Antiproliferative and Cytostatic Mechanisms (at cellular/molecular level)

The antiproliferative and cytostatic effects of benzo[a]carbazole derivatives are a result of their ability to interfere with the cell cycle and induce programmed cell death, or apoptosis. nih.govnih.gov

Cell Cycle Modulation Studies

A number of carbazole derivatives have been shown to exert their antiproliferative activity by causing cell cycle arrest at different phases. researchgate.netresearchgate.net For example, some pyrano[3,2-c]carbazole derivatives have been found to induce G2/M cell cycle arrest in human breast cancer cells. researchgate.net Similarly, other studies on benzimidazole (B57391) and benzoxazole (B165842) derivatives, which are also heterocyclic compounds, have reported cell cycle arrest at the G0/G1, G1/S, or G2/M phases in various cancer cell lines. mdpi.comnih.gov The specific phase of cell cycle arrest can be dependent on the chemical structure of the compound and the type of cancer cell being studied. mdpi.com

Apoptosis Induction Pathways

The induction of apoptosis is a key mechanism by which carbazole derivatives exhibit their anticancer effects. nih.govresearchgate.net This programmed cell death can be triggered through various cellular pathways.

Studies have shown that some synthetic carbazole compounds can induce apoptosis in leukemia cells. researchgate.net This process is often mediated through the activation of caspases, a family of cysteine proteases that play a central role in the execution of apoptosis. researchgate.net The apoptotic cascade can involve the cleavage of Bid (a pro-apoptotic Bcl-2 family protein), a decrease in the mitochondrial membrane potential, and the release of cytochrome c from the mitochondria into the cytosol. researchgate.net The activation of caspase-3 is a common downstream event in this pathway. researchgate.net

Furthermore, the apoptotic effects of certain carbazole derivatives can be diminished by the presence of specific caspase inhibitors, confirming the caspase-dependent nature of the induced cell death. researchgate.net Some benzo-fused carbazolequinones have also been shown to induce significant apoptosis in cancer cells, which is associated with the downregulation of the NF-κB signaling cascade. nih.gov

Effects on Cancer Cell Growth in in vitro models (mechanistic studies)

Carbazole derivatives are recognized for their potential as anticancer agents, with research highlighting their ability to interfere with various cellular processes essential for cancer cell proliferation and survival. mdpi.com

A series of novel 11H-benzo[a]carbazole-5-carboxamide derivatives have been synthesized and evaluated for their antitumor activity against human cancer cell lines, including A549 (lung carcinoma) and HCT-116 (colorectal carcinoma). nih.gov Many of these compounds demonstrated significant antitumor effects, with some showing in vitro and in vivo anticancer activity comparable to the established anticancer agent amonafide. nih.gov The mechanism of action for some carbazole derivatives involves the induction of cell cycle arrest, a critical process that halts cell division. nih.gov

Furthermore, some benzo[a]carbazole derivatives are thought to exert their anticancer effects through DNA intercalative binding properties, which can disrupt DNA replication and transcription in cancer cells. nih.gov The structural features of the carbazole nucleus, including its planarity, are considered important for such interactions. nih.gov

Antibacterial and Antifungal Activity Mechanisms

The carbazole scaffold is a prominent feature in many compounds exhibiting antimicrobial and antifungal properties. nih.govmdpi.com While direct studies on 8-Butyl-5H,6H,11H-benzo[a]carbazole are lacking, research on related structures provides insights into their potential mechanisms of action.

Investigation of Microbial Target Interactions

The antimicrobial action of carbazole derivatives is often attributed to their interaction with microbial cellular components. The lipophilicity of the carbazole nucleus, which can be modified by substituents like a butyl group, may facilitate the passage of these compounds across the microbial cell membrane. Once inside, they can interact with various intracellular targets.

Some carbazole-based photosensitizers have been shown to have antibacterial activity upon laser irradiation. acs.org The proposed mechanism involves the generation of free radicals that can damage bacterial cells. acs.org Cationic carbazole derivatives have demonstrated an affinity for the negatively charged bacterial cell wall, which can lead to increased membrane permeability and subsequent cell death. acs.org

Mechanisms of Action against Pathogenic Microorganisms

The mechanisms by which carbazole derivatives exert their antibacterial and antifungal effects are diverse. For bacteria, disruption of the cell membrane and inhibition of essential enzymes are potential modes of action. Some carbazole alkaloids have shown broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov

In the context of antifungal activity, carbazole derivatives have been identified as fungicidal against pathogenic yeasts like Candida albicans and Candida glabrata. nih.gov The mechanism of action for some antifungal agents involves the disruption of the fungal cell membrane by interacting with ergosterol (B1671047), a key component of the membrane. This interaction can lead to the formation of pores and subsequent leakage of cellular contents. nih.gov Another potential mechanism is the inhibition of enzymes crucial for fungal survival, such as those involved in cell wall synthesis or ergosterol biosynthesis. nih.gov Some N-alkylated 3,6-dihalogenocarbazoles have also shown activity against Candida biofilms, which are notoriously resistant to conventional antifungal agents. nih.gov

Antioxidant and Anti-inflammatory Mechanisms

The antioxidant and anti-inflammatory properties of various natural and synthetic compounds are of significant interest. While specific data for this compound is not available, the general characteristics of related molecules suggest potential mechanisms.

Radical Scavenging Properties

The ability of a compound to scavenge free radicals is a key aspect of its antioxidant activity. Theoretical studies on natural stilbenes, which share some structural similarities with the aromatic system of carbazoles, suggest that the presence of hydroxyl groups can significantly enhance radical scavenging capacity by facilitating hydrogen atom transfer (HAT). rsc.org The efficiency of this process is related to the bond dissociation energy (BDE) of the O-H bond. rsc.org While this compound lacks hydroxyl groups, the extended aromatic system of the benzo[a]carbazole core could potentially contribute to some level of radical stabilization. The synthesis and evaluation of novel benzimidazoles, another class of heterocyclic compounds, have shown that some derivatives can be potent antioxidants, with activity significantly higher than the standard antioxidant BHT. nih.gov

Modulation of Inflammatory Mediators

Inflammation is a complex biological response, and its chronic nature is implicated in various diseases. Carbazole alkaloids isolated from medicinal plants have demonstrated anti-inflammatory potential. researchgate.netnih.gov A key mechanism of anti-inflammatory action is the inhibition of nitric oxide (NO) production in lipopolysaccharide-stimulated microglial cells. nih.gov Overproduction of NO is a hallmark of inflammatory processes. Certain biscarbazole alkaloids have shown significant inhibitory effects on NO production, suggesting their potential to modulate inflammatory pathways. nih.gov The cytotoxic properties of some of these alkaloids against cancer cell lines have also been noted. nih.gov Carprofen, a well-known non-steroidal anti-inflammatory drug (NSAID), features a carbazole structure, further highlighting the potential of this scaffold in developing anti-inflammatory agents. mdpi.com

Q & A

Q. What are the key synthetic routes for 8-butyl-5H,6H,11H-benzo[a]carbazole, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer : A common approach involves alkylation of the carbazole core using 1,4-dibromobutane in toluene with tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst at 45°C. Reaction optimization includes controlling temperature to minimize side reactions, using excess alkylating agent (e.g., 8:1 molar ratio of dibromobutane to carbazole), and purification via recrystallization from ethanol to achieve ~90% yield. Monitoring reaction progress with TLC or HPLC ensures intermediate stability .

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Methodological Answer : Store in tightly sealed containers under dry, inert conditions (argon/nitrogen) to prevent oxidation. Avoid exposure to moisture, heat (>30°C), and direct sunlight. Use PPE (nitrile gloves, lab coat, goggles) during handling. For spills, neutralize with non-combustible absorbents (e.g., vermiculite) and dispose via licensed hazardous waste protocols. Stability tests under accelerated conditions (40°C/75% RH) can predict shelf life .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR confirms regioselective alkylation (e.g., δ 0.8–1.5 ppm for butyl CH₃ and CH₂ groups) and aromatic proton integration.
  • UV/Vis : Absorption maxima near 290–320 nm (π→π* transitions) validate conjugation in the carbazole core .
  • X-ray crystallography : SHELX software refines crystal structures to confirm substituent positions and intermolecular packing .

Advanced Research Questions

Q. How can computational methods like DFT/TDDFT aid in predicting the photophysical properties of carbazole derivatives such as this compound?

  • Methodological Answer : DFT/TDDFT calculations predict excited-state electron transfer (e.g., PeT effects) by analyzing HOMO-LUMO gaps and charge distribution. For example, alkyl substituents like the butyl group can stabilize the HOMO level, reducing fluorescence quenching. Validate predictions experimentally using fluorescence quantum yield measurements and transient absorption spectroscopy .

Q. What strategies can resolve contradictions between experimental data and computational predictions in the design of carbazole-based sensors or therapeutic agents?

  • Methodological Answer : Rehm-Weller equations and Marcus theory reconcile discrepancies in electron transfer rates (e.g., d-PeT vs. a-PeT fluorescence). For instance, if DFT predicts d-PeT but experiments show a-PeT, recalculate reorganization energy (λ) and electronic coupling (V) to refine models. Hybrid QM/MM simulations may improve accuracy for solvated systems .

Q. In the development of carbazole-containing polyimides, how does the introduction of substituents like the butyl group affect thermal stability and optical properties?

  • Methodological Answer : The butyl group enhances solubility in organic solvents (e.g., NMP) during polymerization, but reduces glass transition temperature (Tg) due to increased chain flexibility. Thermal gravimetric analysis (TGA) shows decomposition temperatures >400°C. UV transparency (<350 nm) is maintained, making it suitable for optoelectronic applications. Compare with planar carbazole derivatives to assess trade-offs between rigidity and processability .

Q. What are the challenges in achieving regioselective alkylation of the carbazole nucleus, and how can they be addressed in the synthesis of this compound?

  • Methodological Answer : Competing N- vs. C-alkylation can occur. To favor C-alkylation:
  • Use bulky bases (e.g., LDA) to deprotonate specific positions.
  • Employ directing groups (e.g., boronic esters) or transition-metal catalysts (e.g., Pd) for site-specific reactions.
  • Monitor regioselectivity via LC-MS and adjust reaction time/temperature to suppress byproducts .

Q. How can intermolecular interactions, such as hydrogen bonding with solvents like DMF, influence the purification and separation of this compound from reaction mixtures?

  • Methodological Answer : DOSY NMR reveals reduced diffusion coefficients for carbazole-DMF complexes, indicating strong hydrogen bonds (CO⋯H–N). Exploit this for separation:
  • Use DMF in liquid-liquid extraction to isolate carbazole from non-polar impurities.
  • Optimize column chromatography (silica gel, hexane/EtOAc) with DMF as a co-solvent to improve resolution. NOESY data can guide solvent selection for crystallization .

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